molecular formula C12H18N2O3 B2817691 Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate CAS No. 1934805-27-2

Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate

Katalognummer: B2817691
CAS-Nummer: 1934805-27-2
Molekulargewicht: 238.287
InChI-Schlüssel: LYPWBRPUFZOZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate is a pyridine-derived compound featuring a hydroxymethyl group at the pyridine’s 2-position and a tert-butyl carbamate moiety attached via a methylene linker at the 4-position (Fig. 1). This structure combines the hydrogen-bonding capacity of the hydroxymethyl group with the steric and protective properties of the tert-butyl carbamate, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step functionalization of pyridine derivatives, as evidenced by analogous compounds in the literature .

Eigenschaften

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-13-10(6-9)8-15/h4-6,15H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPWBRPUFZOZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934805-27-2
Record name tert-butyl N-{[2-(hydroxymethyl)pyridin-4-yl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate (CAS Number: 1934805-27-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₃
Molecular Weight238.28 g/mol
CAS Number1934805-27-2
StructureChemical Structure

The biological activity of Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may function as an inhibitor of specific enzymes involved in neurodegenerative processes.

  • Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. In vitro studies have shown that it can prevent the death of astrocyte cells induced by amyloid-beta 1-42, potentially reducing neuroinflammation markers such as TNF-α and free radicals .
  • Acetylcholinesterase Inhibition : The compound's structure suggests potential activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate could enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate:

  • In Vitro Studies :
    • A study demonstrated that the compound significantly reduced cell death in astrocytes exposed to amyloid-beta 1-42. The protective effect was attributed to its ability to modulate inflammatory responses and oxidative stress within the cell cultures .
  • In Vivo Studies :
    • In animal models, particularly rats treated with scopolamine to induce cognitive deficits, Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate showed moderate efficacy in improving cognitive function compared to standard treatments like galantamine. However, its bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic effects .
  • Comparative Analysis :
    • The effectiveness of Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate was compared with other compounds exhibiting similar mechanisms. While it demonstrated promising results in preclinical studies, further optimization of its pharmacokinetic properties is necessary for clinical application.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

  • The carbamate is directly attached to the pyridine’s 2-position, while the 4-position bears a methyl group .
  • Methyl groups enhance lipophilicity but lack the reactivity of hydroxymethyl. Synthesis: Synthesized as an intermediate for p38 MAP kinase inhibitors, forming dimeric crystal structures via N–H···N hydrogen bonds .

Tert-butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate

Structural Differences :

  • A benzyloxy group replaces the hydroxymethyl at the pyridine’s 2-position .
  • Key Implications :
    • Benzyloxy introduces aromatic bulk, increasing steric hindrance and altering electronic properties.
    • Enhanced metabolic stability but reduced polarity compared to hydroxymethyl.

      Applications : Used in coupling reactions for bioactive molecule synthesis .

Tert-butyl (4-chloropyridin-2-yl)carbamate

Structural Differences :

  • Chlorine substituent at the pyridine’s 4-position instead of the carbamate-linked methyl group .
  • Higher lipophilicity and resistance to oxidation compared to hydroxymethyl derivatives.

Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

Structural Differences :

  • Replaces the pyridine ring with a spirocyclic 5-azaspiro[2.4]heptane system .
  • Key Implications: Altered conformational flexibility and hydrogen-bonding capacity due to the spiro structure. Potential for improved pharmacokinetics in CNS-targeting drugs.

Tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate

Structural Differences :

  • Piperidine ring replaces pyridine, with hydroxymethyl at position 4 .
  • Key Implications :
    • Basic piperidine nitrogen enhances water solubility.
    • Hydroxymethyl’s spatial arrangement differs due to the saturated ring system.

Comparative Analysis Table

Compound Name Pyridine Substituents (Position) Carbamate Linkage Key Properties/Applications Reference
Target Compound 2-(hydroxymethyl), 4-(CH₂-OBoc) Methyl linker at 4-position Hydrogen-bond donor; drug intermediate
Tert-butyl (4-methylpyridin-2-yl)carbamate 4-methyl, 2-OBoc Direct at 2-position p38 MAP kinase inhibitor intermediate
Tert-butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate 2-benzyloxy, 4-OBoc Direct at 4-position Coupling reactions; increased bulk
Tert-butyl (4-chloropyridin-2-yl)carbamate 4-chloro, 2-OBoc Direct at 2-position High lipophilicity; halogenated intermediate
Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate Spirocyclic amine Methyl linker CNS drug scaffolds

Key Research Findings

  • Hydrogen-Bonding vs. Lipophilicity : Hydroxymethyl groups (target compound) improve solubility and target interaction but may reduce metabolic stability compared to halogenated or benzyloxy analogs .
  • Synthetic Utility : The tert-butyl carbamate group serves as a protective strategy for amines, enabling selective deprotection in multi-step syntheses .
  • Structural Diversity : Spirocyclic or piperidine-based analogs (e.g., ) demonstrate the importance of ring conformation in modulating bioactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.